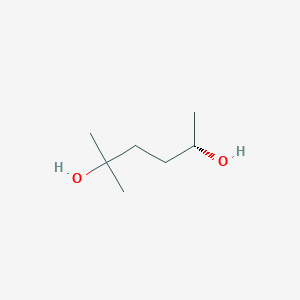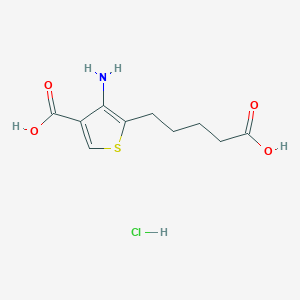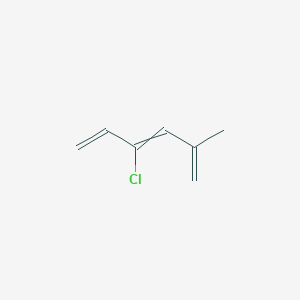![molecular formula C23H18 B14616779 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene CAS No. 60997-99-1](/img/structure/B14616779.png)
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is an anthracene-based derivative. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, is characterized by its unique structure, which includes a phenyl group substituted at the 9-position of the anthracene core.
Méthodes De Préparation
The synthesis of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene can be achieved through various synthetic routes. One common method involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are typically carried out under specific conditions to ensure high yields and purity . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents. Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while substitution reactions may result in halogenated anthracene derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a fluorescent probe for imaging and detection purposes . In medicine, anthracene derivatives have been explored for their potential use in photodynamic therapy. In industry, 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is used in the development of OLEDs and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes . The molecular targets and pathways involved depend on the specific application. For example, in photodynamic therapy, the compound may generate reactive oxygen species that target cancer cells .
Comparaison Avec Des Composés Similaires
9-[2-(Prop-1-EN-2-YL)phenyl]anthracene can be compared with other anthracene-based derivatives such as 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)anthracene, and 9,10-bis(phenylethynyl)anthracene . These compounds share similar photophysical properties but differ in their specific substituents and resulting applications. The uniqueness of this compound lies in its specific substitution pattern, which influences its optical properties and makes it suitable for certain applications .
Propriétés
Numéro CAS |
60997-99-1 |
|---|---|
Formule moléculaire |
C23H18 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
9-(2-prop-1-en-2-ylphenyl)anthracene |
InChI |
InChI=1S/C23H18/c1-16(2)19-11-7-8-14-22(19)23-20-12-5-3-9-17(20)15-18-10-4-6-13-21(18)23/h3-15H,1H2,2H3 |
Clé InChI |
DFOXPCYWHBCFCT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


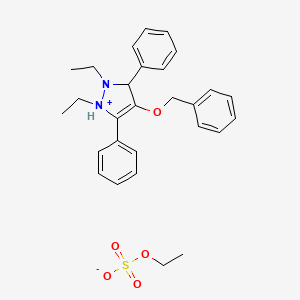
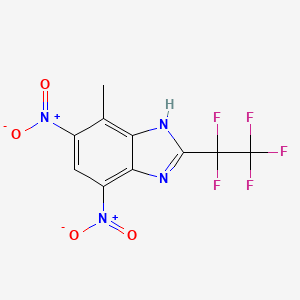
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
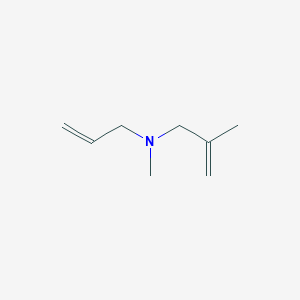
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)

